![molecular formula C16H33NO3 B12614028 N-[(2S,3R)-1,3-dihydroxyundecan-2-yl]-3-methylbutanamide CAS No. 920277-37-8](/img/structure/B12614028.png)
N-[(2S,3R)-1,3-dihydroxyundecan-2-yl]-3-methylbutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(2S,3R)-1,3-dihydroxyundecan-2-yl]-3-methylbutanamide: is a complex organic compound characterized by its unique stereochemistry and functional groups. This compound is notable for its potential applications in various fields, including chemistry, biology, and medicine. Its structure includes a long hydrocarbon chain with hydroxyl groups and an amide functional group, which contribute to its chemical reactivity and biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2S,3R)-1,3-dihydroxyundecan-2-yl]-3-methylbutanamide typically involves multiple steps to ensure the correct stereochemistry and functional group placement. One common approach is the stereospecific transformation of sugars, such as D-gulonic acid -lactone and D-glucono- -lactone, to obtain the desired stereoisomers . This method involves selective transformations, including epoxidation and chiral amino-alcohol formation, to achieve the target molecule with high optical purity.
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer a more efficient, versatile, and sustainable approach compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and better scalability for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
N-[(2S,3R)-1,3-dihydroxyundecan-2-yl]-3-methylbutanamide: undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The amide group can be reduced to form amines.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like halides (Cl-, Br-) and alkoxides (RO-) are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups may yield ketones or aldehydes, while reduction of the amide group can produce primary or secondary amines.
Applications De Recherche Scientifique
N-[(2S,3R)-1,3-dihydroxyundecan-2-yl]-3-methylbutanamide: has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme-substrate interactions and metabolic pathways.
Medicine: It has potential therapeutic applications due to its ability to interact with specific biological targets, such as enzymes and receptors.
Mécanisme D'action
The mechanism by which N-[(2S,3R)-1,3-dihydroxyundecan-2-yl]-3-methylbutanamide exerts its effects involves its interaction with specific molecular targets. The hydroxyl and amide groups allow the compound to form hydrogen bonds and other interactions with enzymes, receptors, and other biomolecules. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparaison Avec Des Composés Similaires
N-[(2S,3R)-1,3-dihydroxyundecan-2-yl]-3-methylbutanamide: can be compared with other similar compounds, such as:
- N-[(2S,3R)-1,3-dihydroxyoctadecan-2-yl]pentacosanamide
- N-[(2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]acetamide
These compounds share similar structural features, such as the presence of hydroxyl and amide groups, but differ in the length of their hydrocarbon chains and specific stereochemistry. The unique combination of functional groups and stereochemistry in This compound contributes to its distinct chemical and biological properties.
Propriétés
Numéro CAS |
920277-37-8 |
|---|---|
Formule moléculaire |
C16H33NO3 |
Poids moléculaire |
287.44 g/mol |
Nom IUPAC |
N-[(2S,3R)-1,3-dihydroxyundecan-2-yl]-3-methylbutanamide |
InChI |
InChI=1S/C16H33NO3/c1-4-5-6-7-8-9-10-15(19)14(12-18)17-16(20)11-13(2)3/h13-15,18-19H,4-12H2,1-3H3,(H,17,20)/t14-,15+/m0/s1 |
Clé InChI |
NPJYCWOPUNAVJC-LSDHHAIUSA-N |
SMILES isomérique |
CCCCCCCC[C@H]([C@H](CO)NC(=O)CC(C)C)O |
SMILES canonique |
CCCCCCCCC(C(CO)NC(=O)CC(C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[12-(5-sulfanylidene-2H-1,2,4-oxadiazol-3-yl)dodecyl]-2H-1,2,4-oxadiazole-5-thione](/img/structure/B12613951.png)
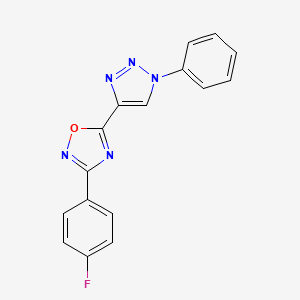
![4-[(2S,5R)-2,5-dimethylpiperazin-1-yl]-2,6-dimethoxybenzonitrile](/img/structure/B12613961.png)
![(7S,10R)-10-Methyl-7-(propan-2-yl)-1-oxaspiro[5.5]undec-2-ene](/img/structure/B12613963.png)
![6-(4-{(E)-[(4-Methoxyphenyl)imino]methyl}phenoxy)hexan-1-ol](/img/structure/B12613969.png)


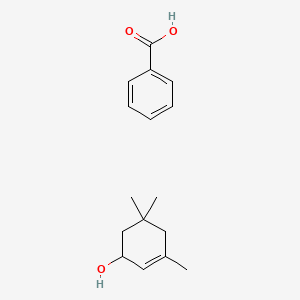
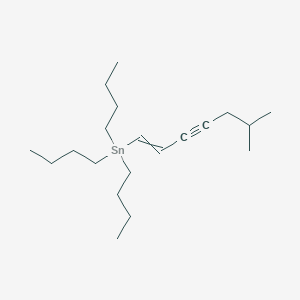
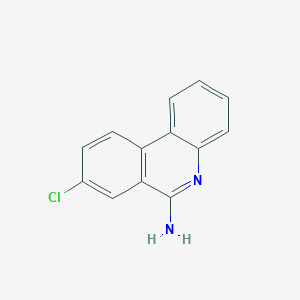
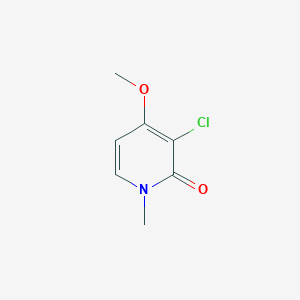
![2-(3,4-Dimethoxyphenyl)-1-[4-(1-phenylethyl)piperazin-1-yl]ethan-1-one](/img/structure/B12614012.png)
![Urea, N-[4-chloro-3-(trifluoromethyl)phenyl]-N'-[4-[(2,3-dihydro-2-oxo-1H-imidazo[4,5-b]pyridin-7-yl)oxy]phenyl]-](/img/structure/B12614021.png)
![Dimethyl(phenyl){phenyl[(trimethylsilyl)oxy]methyl}silane](/img/structure/B12614031.png)
